Scaffold-Level BACE-1 Inhibitory Potency: Class Baseline and the Critical Role of Substituents
A focused library of 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide derivatives was evaluated for BACE-1 inhibition. The most potent analog in the series, compound 41, exhibited an IC50 of 4.6 μM, while other derivatives showed activities ranging from sub-micromolar to >50 μM depending on the substitution pattern [1]. This establishes the scaffold's baseline potency range and highlights that specific substituent combinations—such as the 4-chlorophenyl group and thiazol-2-ylacetamide terminus present in CAS 688337-31-7—are likely to confer distinct potency and selectivity profiles that have not been individually quantified in the published literature.
| Evidence Dimension | BACE-1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not individually reported for CAS 688337-31-7 |
| Comparator Or Baseline | Compound 41 (most potent analog in the series): IC50 = 4.6 μM; other derivatives: IC50 range from sub-μM to >50 μM |
| Quantified Difference | Not calculable for the target compound; the class exhibits >10-fold potency variation driven by substituent changes |
| Conditions | In vitro BACE-1 fluorescence resonance energy transfer (FRET) enzymatic assay, as described in Yan et al., 2017 |
Why This Matters
Procurement of CAS 688337-31-7 as a structurally defined probe is justified because even within this single scaffold, potency varies by over an order of magnitude depending on substitution, meaning generic replacement with a 'similar' analog would invalidate comparative SAR studies.
- [1] Yan G, Hao L, Niu Y, Huang W, Wang W, Xu F, Liang L, Wang C, Jin H, Xu P. 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies. Eur J Med Chem. 2017;137:462-475. doi:10.1016/j.ejmech.2017.06.020. View Source
